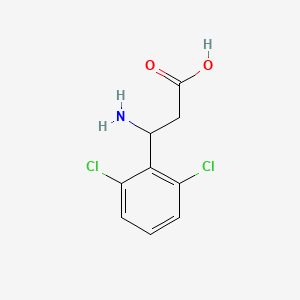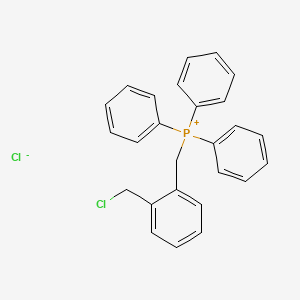methanone](/img/structure/B12116442.png)
[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl](4-ethylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La (4-éthylpipérazin-1-yl)méthylméthanone est un composé organique complexe qui présente un cycle benzothiazole fusionné à un cycle pyridine et un groupement éthylpipérazine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (4-éthylpipérazin-1-yl)méthylméthanone implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante commence par la formation du cycle benzothiazole, suivie de l'introduction du cycle pyridine par une réaction de couplage. La dernière étape implique la fixation du groupe éthylpipérazine par substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs, des températures contrôlées et des solvants spécifiques pour faciliter les réactions. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La (4-éthylpipérazin-1-yl)méthylméthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupement pipérazine.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénoalcanes en présence d'une base comme le carbonate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications scientifiques
Chimie
En chimie, la (4-éthylpipérazin-1-yl)méthylméthanone est utilisée comme bloc de construction pour la synthèse de molécules plus complexes. Elle peut également servir de ligand en chimie de coordination.
Biologie
En recherche biologique, ce composé peut être étudié pour son potentiel en tant que molécule biologiquement active. Sa structure suggère qu'elle pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
En chimie médicinale, la (4-éthylpipérazin-1-yl)méthylméthanone pourrait être explorée pour son potentiel thérapeutique. Sa structure unique lui permet peut-être d'agir comme un inhibiteur ou un modulateur d'enzymes ou de récepteurs spécifiques.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action de la (4-éthylpipérazin-1-yl)méthylméthanone implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les cycles benzothiazole et pyridine peuvent faciliter la liaison à ces cibles, tandis que le groupement éthylpipérazine pourrait améliorer la solubilité et la biodisponibilité. Les voies et les cibles exactes dépendraient de l'application spécifique et nécessiteraient des recherches supplémentaires pour être élucidées.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone could be explored for its therapeutic potential. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and pyridine rings may facilitate binding to these targets, while the ethylpiperazine moiety could enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4-éthylpipérazin-1-yl)méthylméthanone
- (4-éthylpipérazin-1-yl)méthylméthanone
Unicité
L'unicité de la (4-éthylpipérazin-1-yl)méthylméthanone réside dans sa combinaison spécifique de groupes fonctionnels, ce qui peut conférer des propriétés chimiques et biologiques distinctes. Par exemple, le groupe éthyle sur le cycle pipérazine pourrait influencer son profil pharmacocinétique par rapport à des composés similaires ayant des substituants différents.
Propriétés
Formule moléculaire |
C19H20N4OS |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20N4OS/c1-2-22-10-12-23(13-11-22)19(24)14-6-5-9-20-17(14)18-21-15-7-3-4-8-16(15)25-18/h3-9H,2,10-13H2,1H3 |
Clé InChI |
FRSJKFPBMNEDAS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12116363.png)



![Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12116397.png)


![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12116419.png)
![4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12116422.png)

![Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-](/img/structure/B12116429.png)

![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B12116438.png)

